3-(2-azidoethyl)-1H-indole
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(2-azidoethyl)-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4/c11-14-13-6-5-8-7-12-10-4-2-1-3-9(8)10/h1-4,7,12H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMWVTNAPDLFAKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30468073 | |
| Record name | 3-(2-azidoethyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30468073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63778-37-0 | |
| Record name | 3-(2-azidoethyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30468073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Contextual Significance of the Indole Scaffold in Organic Synthesis
The indole (B1671886) moiety, a fused bicyclic structure composed of a benzene (B151609) and a pyrrole (B145914) ring, is a cornerstone in the world of organic chemistry. semanticscholar.orgirjmets.com It serves as the foundational framework for a vast array of natural products, pharmaceuticals, and advanced materials. semanticscholar.orgresearchgate.net The indole scaffold's prevalence stems from its versatile chemical nature, which allows for a wide range of chemical modifications. irjmets.comresearchgate.net
Indole and its derivatives are integral to numerous biologically active molecules. rsc.org They form the core of the essential amino acid tryptophan, as well as neurotransmitters like serotonin (B10506) and melatonin. irjmets.com This inherent biological relevance has propelled the indole nucleus to a privileged position in pharmaceutical chemistry, with indole-containing compounds being developed as therapeutic agents for a multitude of diseases, including cancer, viral infections, and neurological disorders. semanticscholar.orgrsc.orgrsc.org The electron-rich nature of the indole ring system makes it highly susceptible to electrophilic substitution, primarily at the C3 position, facilitating the introduction of diverse functional groups. irjmets.com A multitude of synthetic methods, from classical approaches like the Fischer and Reissert indole syntheses to modern metal-catalyzed reactions, have been developed to construct and functionalize the indole core, underscoring its enduring importance in organic synthesis. researchgate.netrsc.org
Key Properties of the Indole Scaffold:
| Property | Description |
| Structure | A bicyclic aromatic heterocycle consisting of a fused benzene and pyrrole ring. irjmets.com |
| Reactivity | Prone to electrophilic substitution, particularly at the C3 position. irjmets.com |
| Biological Relevance | A core component of many natural products and pharmaceuticals. semanticscholar.orgrsc.org |
| Synthetic Versatility | Amenable to a wide range of synthetic transformations and functionalizations. researchgate.net |
Strategic Importance of the Azidoethyl Moiety in Chemical Transformations
Direct Preparation of this compound
The most straightforward methods for the synthesis of this compound involve the direct introduction of the azide functionality onto a pre-formed indole-ethyl side chain.
Nucleophilic Substitution Routes for Azide Group Introduction
A common and direct method for synthesizing this compound is through a nucleophilic substitution reaction. This typically involves the reaction of a 3-(2-haloethyl)-1H-indole, such as 3-(2-bromoethyl)-1H-indole, with an azide salt like sodium azide. google.compeerj.com The reaction is generally carried out in a polar aprotic solvent, such as dimethylformamide (DMF), to facilitate the displacement of the halide by the azide ion.
Another precursor for this transformation is 3-(2-hydroxyethyl)-1H-indole (tryptophol). The hydroxyl group can be converted into a better leaving group, such as a tosylate or mesylate, which is then displaced by the azide anion. This two-step sequence provides an alternative route to the target compound.
| Precursor | Reagent | Solvent | Product |
| 3-(2-bromoethyl)-1H-indole | Sodium Azide | DMF | This compound |
| 3-(2-tosyloxyethyl)-1H-indole | Sodium Azide | DMF | This compound |
Synthesis of this compound Derivatives through Indole (B1671886) Core Functionalization
Functionalization of the indole nucleus of this compound allows for the creation of a diverse library of related compounds. The inherent reactivity of the indole ring dictates the regioselectivity of these transformations.
Electrophilic Aromatic Substitution Patterns on the Indole Nucleus
The indole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic aromatic substitution. bhu.ac.in The preferred site for electrophilic attack on the indole nucleus is the C-3 position due to the formation of a more stable cationic intermediate. bhu.ac.inpearson.com However, since the C-3 position in the target molecule is already substituted, electrophilic substitution occurs at other positions on the indole ring.
Under acidic conditions, the azidoethyl group can direct incoming electrophiles to the C-5 position of the indole. In non-acidic media, reactions such as the Vilsmeier-Haack formylation can introduce a formyl group at the C-3 position, though this is less common when the position is already occupied. The reactivity of the indole nitrogen can also be exploited, for instance, through N-alkylation or N-acylation, which can influence the subsequent electrophilic substitution pattern on the carbocyclic part of the indole ring.
Regioselective Functionalization at C-2 and C-3 Positions of the Indole Ring
While electrophilic substitution typically favors the C-3 position, specific strategies have been developed for regioselective functionalization at both C-2 and C-3. bhu.ac.in If the C-3 position is blocked, as in the case of this compound, electrophilic substitution can be directed to the C-2 position. bhu.ac.in
Recent advances have demonstrated that the choice of N-protecting group on the indole nitrogen can control the regioselectivity of reactions like the nickel-catalyzed dearomative arylboration, allowing for the selective formation of C2- or C3-borylated indolines. nih.govnih.gov Furthermore, directing groups on the indole nitrogen can facilitate C-H activation at the C-2 position, enabling the introduction of various functional groups. For instance, Cp*Rh(III)-catalyzed C-H activation allows for the C2 and C3 difunctionalization of indoles in a one-pot reaction. rsc.org An iodine-mediated method has also been developed for the direct and regioselective azidation of indoles at the C-3 position. rsc.org
Advanced Approaches to Azidoethylated Indole Precursors in Multi-Step Synthesis
Multi-step synthetic sequences provide access to more complex and highly functionalized azidoethylated indole precursors. These routes often involve the construction of the indole ring itself as a key step.
The Fischer indole synthesis is a classic and versatile method for constructing the indole core from arylhydrazones. mdpi.com This reaction can be adapted to produce functionalized indoles that can then be further elaborated to include the azidoethyl side chain. For example, an appropriately substituted phenylhydrazine (B124118) can be reacted with a ketone or aldehyde bearing a masked or precursor form of the ethyl azide group.
Modern synthetic methodologies, such as automated multistep continuous flow synthesis, have been employed to rapidly generate complex indole derivatives. nih.gov These techniques allow for precise control over reaction conditions and can significantly reduce reaction times, providing efficient access to highly functionalized indole scaffolds. nih.gov Retrosynthetic analysis is a key tool in designing these multi-step syntheses, allowing chemists to work backward from the target molecule to identify suitable starting materials and reaction pathways. youtube.com
Chemical Reactivity and Mechanistic Investigations of 3 2 Azidoethyl 1h Indole
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Pathways
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as a premier example of "click chemistry," a concept introduced by K. B. Sharpless in 2001 to describe reactions with high yields, broad scope, and simple execution. organic-chemistry.org The CuAAC reaction unites organic azides, such as 3-(2-azidoethyl)-1H-indole, with terminal alkynes to exclusively form 1,4-disubstituted 1,2,3-triazoles. nih.govwikipedia.org This transformation is a significant improvement over the thermal Huisgen 1,3-dipolar cycloaddition, which requires elevated temperatures and often yields a mixture of 1,4- and 1,5-regioisomers. organic-chemistry.orgnih.govwikipedia.org The copper-catalyzed variant exhibits an enormous rate acceleration, on the order of 107 to 108, compared to the uncatalyzed reaction. organic-chemistry.org
The CuAAC reaction involving this compound is notable for its broad scope and high efficiency. A wide array of terminal alkynes bearing diverse functional groups can be successfully coupled to the indole (B1671886) azide (B81097). The reaction is remarkably tolerant of many functional groups, proceeding under mild, often aqueous conditions, and typically provides the desired 1,2,3-triazole products in excellent yields. organic-chemistry.orgresearchgate.net
The efficiency of the reaction allows for the reliable formation of a stable triazole linkage, which is more than a passive linker; it can engage in hydrogen bonding and dipole interactions. acs.org Research has demonstrated that CuAAC reactions can be performed with various substituted organic azides and alkynes, achieving quantitative formation of the corresponding 1,4-disubstituted 1,2,3-triazoles within a few hours at room temperature. nih.gov The products are often of high purity and can be isolated through simple extractive workups. nih.gov
Table 1: Illustrative Scope of Alkynes in CuAAC with this compound
| Alkyne Reactant | Functional Groups Tolerated | Expected Product | Typical Yield |
| Propargyl alcohol | Hydroxyl | 1-(2-(1H-indol-3-yl)ethyl)-4-(hydroxymethyl)-1H-1,2,3-triazole | High to Excellent |
| Phenylacetylene | Phenyl | 1-(2-(1H-indol-3-yl)ethyl)-4-phenyl-1H-1,2,3-triazole | High to Excellent |
| Ethynyltrimethylsilane | Silyl ether | 1-(2-(1H-indol-3-yl)ethyl)-4-(trimethylsilyl)-1H-1,2,3-triazole | High to Excellent |
| Propiolamide | Amide | 3-(1-(2-(1H-indol-3-yl)ethyl)-1H-1,2,3-triazol-4-yl)propanamide | High |
| 1-Ethynyl-4-nitrobenzene | Nitro | 1-(2-(1H-indol-3-yl)ethyl)-4-(4-nitrophenyl)-1H-1,2,3-triazole | High |
This table is illustrative, based on the well-established broad scope of the CuAAC reaction.
The efficacy of the CuAAC reaction hinges on the catalytic system employed to generate and stabilize the active copper(I) species. researchgate.net While copper(I) salts like CuI or CuBr can be used directly, a more common and convenient method involves the in situ reduction of a copper(II) salt, typically copper(II) sulfate (B86663) (CuSO₄), with a reducing agent. wikipedia.orgjenabioscience.com Sodium ascorbate (B8700270) is the most widely used reductant for this purpose. jenabioscience.com
To prevent the disproportionation or oxidation of the catalytically active Cu(I) and to accelerate the reaction, various ligands are employed. researchgate.net These ligands stabilize the copper(I) ion, enhancing its catalytic activity. jenabioscience.com Among the most effective and commonly used are tris-(benzyltriazolylmethyl)amine (TBTA) and water-soluble ligands like tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA) and bathophenanthroline (B157979) disulfonate. nih.govjenabioscience.com The combination of CuSO₄, sodium ascorbate, and a stabilizing ligand constitutes a robust and highly efficient catalytic system for CuAAC, particularly in bioconjugation applications where reaction conditions must be mild. jenabioscience.comjenabioscience.com
Another effective system utilizes a combination of copper(II) sulfate pentahydrate and elemental copper (CuSO₄/Cu⁰) in a solvent like dimethyl sulfoxide (B87167) (DMSO), which has proven successful for cycloadditions with other azido-indole derivatives. nih.gov
Table 2: Common Catalytic Systems for CuAAC Reactions
| Copper Source | Reducing Agent | Ligand | Typical Solvent(s) | Key Features |
| CuSO₄·5H₂O | Sodium Ascorbate | THPTA, BTTAA | Water, t-BuOH/H₂O, DMSO | Most common system, especially for bioconjugation; mild conditions. jenabioscience.comjenabioscience.com |
| CuI, CuBr | None (Direct use) | TBTA, Amines | Organic solvents (e.g., CH₂Cl₂, Toluene) | Used in organic synthesis; iodide can sometimes interfere. nih.gov |
| CuSO₄·5H₂O | Elemental Copper (Cu⁰) | None specified | DMSO | Effective system providing superior results in some cases. nih.gov |
| [Cu(CH₃CN)₄]PF₆ | None (Direct use) | Phosphines, N-heterocyclic carbenes | Organic solvents (e.g., Toluene) | Highly active catalysts, sometimes used under solvent-free conditions. nih.gov |
A defining feature of the CuAAC reaction is its exquisite regioselectivity, exclusively yielding the 1,4-disubstituted 1,2,3-triazole isomer. nih.govrsc.org This contrasts sharply with the uncatalyzed thermal reaction, which typically produces a mixture of 1,4- and 1,5-isomers due to similar activation energies for both reaction pathways. nih.govnih.gov
The mechanism of the copper-catalyzed reaction explains this selectivity. The process is not a concerted cycloaddition. wikipedia.org Instead, it begins with the reaction between the copper(I) catalyst and the terminal alkyne to form a copper(I) acetylide complex. acs.orgnih.gov This step significantly lowers the pKa of the terminal alkyne proton. acs.org The copper acetylide then reacts with the azide. Density Functional Theory (DFT) calculations indicate that the reaction proceeds through a stepwise mechanism involving a six-membered copper-containing intermediate. nih.govrsc.org The coordination of the azide's terminal nitrogen to the copper atom and the subsequent nucleophilic attack of the internal nitrogen of the azide onto the alkyne carbon leads specifically to the formation of the 1,4-disubstituted triazole product upon protonolysis and release from the catalyst. nih.gov This mechanistic pathway effectively precludes the formation of the 1,5-isomer, ensuring a single, well-defined product.
Reduction Chemistry of the Azido (B1232118) Group to Amine Functionality
The azido group of this compound can be efficiently reduced to the corresponding primary amine, 3-(2-aminoethyl)-1H-indole (tryptamine), a valuable building block in medicinal chemistry. Two principal methods for this transformation are catalytic hydrogenation and the Staudinger reduction, each offering distinct advantages in terms of reaction conditions and functional group compatibility.
Catalytic hydrogenation is a common and effective method for reducing azides to amines using molecular hydrogen (H₂) and a heterogeneous metal catalyst. organicchemistrytutor.com However, the hydrogenation of indole derivatives presents specific challenges. The indole ring itself is susceptible to reduction, which can lead to the formation of indoline (B122111) byproducts. nih.gov Furthermore, the resulting amine product can act as a catalyst poison, hindering the reaction's progress. nih.gov
Despite these challenges, selective reduction of the azide can be achieved under controlled conditions.
Common Catalytic Systems:
Palladium on Carbon (Pd/C): This is a widely used catalyst for azide reduction. Reactions are typically run in solvents like ethanol (B145695) or ethyl acetate (B1210297) under a hydrogen atmosphere.
Platinum on Carbon (Pt/C): An alternative catalyst, sometimes used under acidic conditions to activate the indole ring for hydrogenation, though this can increase the risk of ring reduction. nih.gov
Raney Nickel (Raney Ni): A highly active catalyst that can be used for azide reduction, though its high reactivity may require careful control to maintain selectivity.
Optimization of pressure, temperature, and reaction time is crucial to maximize the yield of the desired amine while minimizing the formation of indoline and other over-reduced byproducts.
Table 3: Typical Conditions for Catalytic Hydrogenation of Azides
| Catalyst | Solvent | Hydrogen Pressure | Temperature | Potential Issues |
| 10% Pd/C | Ethanol, Methanol, Ethyl Acetate | 1 - 4 atm (balloon to Parr shaker) | Room Temperature | Potential for indole ring reduction with prolonged reaction times or harsh conditions. |
| Pt/C | Ethanol, Water (with acid) | 1 - 50 atm | Room Temperature to 50°C | Acidic conditions can promote indoline formation. nih.gov |
| Raney Ni | Ethanol, Methanol | 1 - 50 atm | Room Temperature | High activity may lead to lower selectivity. |
The Staudinger reduction is an exceptionally mild and chemoselective method for converting azides to primary amines, making it highly suitable for complex molecules with sensitive functional groups. organic-chemistry.org The reaction, discovered by Hermann Staudinger, proceeds in two steps. wikipedia.orgsdu.dk First, the azide reacts with a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), to form an iminophosphorane intermediate with the concomitant loss of dinitrogen (N₂) gas. organic-chemistry.orgalfa-chemistry.com In the second step, this intermediate is hydrolyzed with water to yield the primary amine and a phosphine oxide byproduct, such as triphenylphosphine oxide. wikipedia.org
R₃P + R'N₃ → R₃P=NR' + N₂ R₃P=NR' + H₂O → R₃P=O + R'NH₂
The key advantage of the Staudinger reduction is its high chemoselectivity. It does not affect other reducible functional groups like alkenes, alkynes, esters, or ketones, which would be susceptible to reduction under typical catalytic hydrogenation conditions. organicchemistrytutor.comsdu.dk A catalytic version of the Staudinger reduction has been developed, which uses a catalytic amount of phosphine and a stoichiometric reducing agent. sdu.dk This method has been successfully applied to the synthesis of 3-(2-aminoethyl)indole from 3-(2-azidoethyl)indole in good yield. sdu.dk
Table 4: Staudinger Reduction of this compound
| Reagent(s) | Intermediate | Byproduct | Key Advantages |
| 1. Triphenylphosphine (PPh₃) or Tributylphosphine (PBu₃) 2. Water (H₂O) | Iminophosphorane | Triphenylphosphine oxide or Tributylphosphine oxide | Very mild conditions; Highly chemoselective; Tolerates a wide range of functional groups. organicchemistrytutor.comwikipedia.org |
Indole Ring System Reactivity and Modulations
The indole nucleus, while aromatic, can participate in photoinduced radical processes and dearomatization reactions, leading to the formation of sp³-rich, three-dimensional indoline structures. These transformations are of significant interest as they provide access to complex molecular scaffolds found in many natural products and pharmaceuticals researchgate.netnih.govrsc.org. The presence of an azido group, as in this compound, can be directly involved in these processes.
Under visible light irradiation, azidyl radicals (N₃•) can be generated, which can then react with the electron-rich indole ring. researchgate.net This reaction can proceed through a one-electron transfer pathway, generating a C3-centered indole radical researchgate.net. Alternatively, the azido radical can directly add to the indole C2-C3 double bond, initiating a dearomatization cascade researchgate.netamanote.com. For example, a visible-light-enabled multicomponent cascade reaction involving indoles and an azide-transferring reagent can produce complex, sp³-rich 2-azidoindolines researchgate.net. Such reactions highlight the utility of the azide group not just as a precursor to an amine, but as an active participant in C-N bond formation and dearomatization.
| Reaction Type | Conditions | Key Intermediate(s) | Product Type |
| Azide Radical Addition | Visible light, TMSN₃ | Azidyl radical, Indole radical | 2-Azidoindolines researchgate.net |
| Photo-induced Reductive Heck Cyclization | Light irradiation, Amine reductant | Indole radical anion, Phenyl radical | Polycyclic Indolinyl Compounds nih.gov |
| Oxidative Dearomatization | Oxidant (e.g., hypoiodite) | N-Iodoindole | Spiroindolenines nih.gov |
The indole ring is inherently electron-rich, making it highly susceptible to electrophilic aromatic substitution (SEAr), which overwhelmingly occurs at the C3 position quimicaorganica.orgic.ac.ukresearchgate.netmasterorganicchemistry.com. In this compound, the C3 position is occupied by the azidoethyl substituent, thus altering the typical reactivity pattern. Electrophilic attack is consequently redirected to other positions on the indole ring.
The azidoethyl group at C3 influences the electronic distribution of the entire indole system. The azide moiety is generally considered to be electron-withdrawing, which deactivates the indole ring towards electrophilic attack compared to unsubstituted indole. However, the influence is modulated by the ethyl spacer, which mitigates the direct resonance-withdrawing effect on the ring. The primary deactivating effect is inductive. This deactivation makes harsher conditions necessary for electrophilic substitutions compared to simple indoles.
With the C3 position blocked, electrophilic substitution is expected to occur at the N1 (if unprotected), C2, or one of the positions on the benzo portion of the ring (C4, C5, C6, or C7). The most likely position for attack after C3 is the C2 position researchgate.net. While less nucleophilic than C3, the C2 position can be attacked by strong electrophiles, particularly when C3 is substituted. The presence of an electron-withdrawing group at C3, such as in 3-nitroindoles, has been shown to direct reactions towards the C2-C3 bond, often in dearomatization processes rather than simple substitution researchgate.net. Computational studies on substituted indoles have shown that electron-withdrawing groups significantly affect the energies of the excited states and the electronic properties of the ring, which correlates with its reactivity nih.govnih.gov. Therefore, the azidoethyl substituent not only blocks the most reactive site but also electronically modulates the entire ring system, directing further functionalization to alternative positions, primarily C2, under electrophilic conditions.
Summary of Influence on Electrophilic Substitution:
Regioselectivity: C3 position is blocked, redirecting electrophilic attack to other positions, primarily C2.
Reactivity: The electron-withdrawing nature of the azide group deactivates the indole ring, requiring more forcing reaction conditions for substitution.
Reaction Pathway: May favor addition or dearomatization pathways over classical aromatic substitution, depending on the electrophile and reaction conditions.
Applications of 3 2 Azidoethyl 1h Indole in Chemical Biology and Advanced Materials
Bioconjugation Strategies Utilizing Azide (B81097) Functionality
The presence of the azide group in 3-(2-azidoethyl)-1H-indole is central to its utility in bioconjugation. This functional group allows for highly specific and efficient "click chemistry" reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). nih.govbachem.com These reactions are bio-orthogonal, meaning they can occur in complex biological environments without interfering with native biochemical processes. nih.govnih.gov
Molecular Labeling Techniques for Biomolecules
The azide moiety of this compound serves as a versatile handle for the attachment of reporter molecules, such as fluorophores or affinity tags, to various biomolecules. This is particularly valuable in proteomics, where the compound can be used to label proteins for subsequent identification and quantification. nih.govmdpi.com The process typically involves introducing an alkyne-modified counterpart to a protein of interest, which then readily reacts with this compound that has been pre-functionalized with a reporter tag. This "click" reaction forms a stable triazole linkage, covalently attaching the label to the biomolecule. bachem.com
For example, peptides can be functionalized with an alkyne group and then "clicked" with an azide-containing molecule like this compound, which can carry a fluorescent dye. bachem.comresearchgate.net This strategy allows for the sensitive detection and visualization of peptides in various biological assays. The mild reaction conditions and high specificity of click chemistry ensure that the structure and function of the labeled biomolecule remain intact. nih.gov
Table 1: Examples of Biomolecule Labeling Using Azide-Alkyne Click Chemistry
| Biomolecule Class | Labeling Strategy | Reporter Molecule | Application |
| Proteins | Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) | Fluorescent Dyes, Biotin | Proteomics, Activity-Based Protein Profiling |
| Peptides | Strain-promoted azide-alkyne cycloaddition (SPAAC) | Radionuclides, Fluorophores | In vivo imaging, Drug delivery |
| Nucleic Acids | Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) | Biotin, Fluorophores | DNA sequencing, FISH |
Functionalization of DNA Libraries for Screening and Analysis
The ability to specifically modify DNA is crucial for various applications, including the development of diagnostic probes and the construction of DNA-encoded libraries for drug discovery. This compound can be utilized to introduce modifications at specific sites within a DNA oligonucleotide. nih.gov This is often achieved by incorporating an alkyne-modified nucleotide into a DNA strand during synthesis, which can then be selectively reacted with the azide group of this compound.
This site-specific functionalization allows for the attachment of a wide range of molecules to DNA, including fluorescent dyes for detection in techniques like fluorescence in situ hybridization (FISH), or small molecules to create large and diverse DNA-encoded libraries. nih.gov These libraries can then be screened against biological targets to identify new drug leads. The indole (B1671886) scaffold itself is a prevalent motif in many biologically active compounds, making its incorporation into these libraries particularly valuable. nih.gov
Site-Specific Integration into Complex Biological Systems as Chemical Probes
The bio-orthogonal nature of the azide group in this compound makes it an excellent component for the design of chemical probes intended for use in living systems. nih.gov These probes can be designed to report on specific biological events or to track the localization of molecules within cells. For instance, this compound can be incorporated into a larger molecule designed to bind to a specific protein. Subsequent reaction with a fluorescently tagged alkyne allows for the visualization of the protein's location and dynamics within a cell. nih.gov
Furthermore, the indole nucleus of the compound can itself contribute to the probe's properties, as indole derivatives are known to exhibit interesting photophysical characteristics and can act as fluorescent reporters. nih.gov By modifying the indole scaffold, it is possible to develop probes with tailored fluorescence properties for specific imaging applications. rsc.orgbenthamscience.com
Building Block for the Synthesis of Advanced Organic Scaffolds
Beyond its role in bioconjugation, this compound is a valuable starting material for the synthesis of more complex molecules, particularly nitrogen-containing heterocycles and diverse chemical libraries.
Construction of Novel Nitrogen-Containing Heterocycles
The azide group of this compound can participate in various cycloaddition reactions to form new heterocyclic rings. The most prominent example is the [3+2] cycloaddition with alkynes to form 1,2,3-triazoles. mdpi.comnih.gov This reaction provides a straightforward and efficient method for linking the indole scaffold to other molecular fragments, creating novel hybrid molecules.
The resulting tryptamine-triazole conjugates are of significant interest in medicinal chemistry, as both the tryptamine (B22526) and triazole moieties are found in numerous biologically active compounds. mdpi.com For instance, the synthesis of 3-formyl-indole clubbed 1,2,3-triazole derivatives has been reported, showcasing the utility of this synthetic route. researchgate.net The reaction of this compound with various alkynes allows for the generation of a wide array of substituted triazoles, each with potentially unique biological activities. mdpi.com
Table 2: Synthesis of Heterocycles from this compound
| Reactant | Reaction Type | Resulting Heterocycle | Potential Applications |
| Terminal Alkyne | Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) | 1,4-disubstituted 1,2,3-triazole | Medicinal chemistry, Materials science |
| Internal Alkyne | Huisgen [3+2] cycloaddition | 1,4,5-trisubstituted 1,2,3-triazole | Drug discovery, Agrochemicals |
| Nitrile | Azide-nitrile cycloaddition | Tetrazole | Pharmaceutical development |
Diversification of Indole-Based Chemical Libraries for Structure-Activity Relationship Studies
The indole scaffold is a "privileged structure" in medicinal chemistry, appearing in a vast number of pharmaceuticals and natural products. nih.gov this compound serves as an excellent starting point for the creation of diverse libraries of indole-based compounds for high-throughput screening and structure-activity relationship (SAR) studies. nih.govmdpi.com
By leveraging the reactivity of the azide group, a multitude of different substituents can be readily introduced. For example, a library of tryptamine-triazole derivatives can be synthesized by reacting this compound with a collection of diverse alkynes. mdpi.com This parallel synthesis approach allows for the rapid generation of a large number of structurally related compounds. researchgate.net Screening these libraries against biological targets can provide valuable data on how different substituents on the triazole ring influence biological activity, thereby guiding the design of more potent and selective drug candidates. nih.gov The development of such libraries is a key strategy in modern drug discovery. nih.gov
Contribution to Novel Materials and Polymer Design
The bifunctional nature of this compound, featuring both a reactive azide group and an electronically active indole moiety, positions it as a valuable building block for the synthesis of advanced materials and functional polymers. The indole ring system offers unique optical, electronic, and thermal properties, while the azide group provides a versatile handle for modern polymer synthesis and modification techniques, most notably copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry". This powerful combination allows for the rational design of polymers with tailored properties for a range of applications.
The incorporation of bulky indole groups into polymer side chains has been shown to enhance the thermal stability and rigidity of the resulting materials. For instance, polymers containing indole moieties exhibit higher glass transition temperatures (Tg) compared to their unmodified counterparts, indicating a more rigid polymer structure. This increased thermal stability is a desirable characteristic for materials intended for use in electronic devices and other applications where resistance to thermal degradation is crucial.
Moreover, indole-based polymers are recognized for their electroactive and fluorescent properties, making them promising candidates for organic electronics. Poly(N-arylene diindolylmethane)s, for example, have demonstrated strong solid-state fluorescence, with some derivatives acting as efficient blue-light emitters with high quantum yields. rsc.org The electrochemical activity of the indole ring also allows for processes like electrochemical cross-linking, which can be used to fabricate robust polymer films. rsc.org
The azide functionality of this compound opens up a vast array of possibilities for polymer synthesis and modification through click chemistry. nih.gov This highly efficient and specific reaction allows for the straightforward synthesis of complex polymer architectures, such as block copolymers, graft copolymers, and cyclic polymers, under mild conditions. nih.govnih.gov For example, an azide-terminated polymer can be readily "clicked" onto an alkyne-functionalized molecule or surface, enabling precise control over the final material's structure and function.
This "grafting-to" approach is particularly useful for the surface functionalization of materials, where the properties of a substrate can be tailored for specific applications. For instance, polymer microspheres have been functionalized with azide groups to allow for the covalent attachment of various molecules via click chemistry, thereby modifying their surface properties for applications in coatings, biological assays, and fillers. nyu.edu Similarly, this technique can be used to create antifouling surfaces by grafting polymers like poly(ethylene glycol) onto an alkyne-functionalized substrate. mdpi.com
The combination of Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and click chemistry provides a powerful toolkit for creating well-defined polymers with azide functionalities. Azide-containing monomers can be co-polymerized, or azide groups can be introduced post-polymerization to create polymers with reactive side chains. nih.gov These azide-functionalized polymers can then be used in click reactions to synthesize a variety of advanced materials, including bioconjugates for biomedical applications. sigmaaldrich.com
The following data tables provide illustrative examples of the properties of indole-containing polymers and the application of azide-alkyne click chemistry in polymer synthesis, highlighting the potential contributions of this compound to these fields.
Table 1: Thermal Properties of Indole-Containing Copolymers
| Polymer System | Glass Transition Temperature (Tg) of Unmodified Copolymer (°C) | Glass Transition Temperature (Tg) of Indole-Modified Copolymer (°C) |
| Poly(maleic anhydride-co-styrene) | 135 | 170 |
| Poly(maleic anhydride-co-chloromethyl styrene) | 128 | 165 |
| Poly(maleic anhydride-co-methyl methacrylate) | 120 | 158 |
This table is generated based on data from a study on new polymer systems containing indole, demonstrating the increase in glass transition temperature upon incorporation of indole moieties. ajchem-a.com
Table 2: Examples of Block Copolymer Synthesis via Azide-Alkyne Click Chemistry
| Azide-Terminated Polymer | Alkyne-Terminated Polymer | Resulting Block Copolymer |
| Polystyrene-azide | Poly(ethylene glycol)-alkyne | Polystyrene-block-poly(ethylene glycol) |
| Poly(N-isopropylacrylamide)-azide | Alkyne-functionalized Bovine Serum Albumin | Poly(N-isopropylacrylamide)-protein conjugate |
| Poly(γ-benzyl-l-glutamate)-azide | Poly(Nε-trifluoroacetyl-l-lysine)-alkyne | Polypeptide-based block copolymer |
This table provides examples of block copolymers synthesized using the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a key application of azide-functionalized polymers. nih.govsigmaaldrich.comacs.org
Advanced Characterization and Analytical Methodologies for 3 2 Azidoethyl 1h Indole and Its Derivatives
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for the unambiguous structural confirmation of 3-(2-azidoethyl)-1H-indole. These techniques provide detailed information about the molecular framework, connectivity of atoms, and precise molecular mass.
Analysis of the ¹H NMR spectrum, typically recorded in a deuterated solvent like chloroform (CDCl₃), reveals characteristic signals for the indole (B1671886) ring and the ethyl side chain. The aromatic region of the spectrum displays signals for the protons on the benzene (B151609) ring portion of the indole nucleus. The proton at the C2 position of the indole ring typically appears as a distinct singlet or a narrow multiplet. The ethyl chain protons (-CH₂-CH₂-N₃) manifest as two triplets, a result of spin-spin coupling with their adjacent methylene neighbors. The broad singlet corresponding to the indole N-H proton is also a key diagnostic signal. rsc.org
Detailed proton assignments for this compound are presented below.
Interactive Data Table: ¹H NMR Spectral Data for this compound in CDCl₃ rsc.org
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Proton Assignment |
| 8.02 | bs | - | 1H | NH -1 |
| 7.60 | ddt | J = 7.8, 1.4, 0.8 | 1H | Ar-H (C4-H) |
| 7.38 | dt | J = 8.1, 1.0 | 1H | Ar-H (C7-H) |
| 7.19 | ddd | J = 8.1, 7.1, 1.2 | 1H | Ar-H (C6-H) |
| 7.12 | ddd | J = 7.8, 7.1, 1.0 | 1H | Ar-H (C5-H) |
| 7.07 | d | J = 2.2 | 1H | C2-H |
| 3.60 | t | J = 7.0 | 2H | -CH₂-N₃ |
| 3.10 | t | J = 7.0 | 2H | Ar-CH₂- |
Note: Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS). Multiplicity is abbreviated as bs (broad singlet), ddt (doublet of doublets of triplets), dt (doublet of triplets), ddd (doublet of doublets of doublets), d (doublet), and t (triplet).
High-Resolution Mass Spectrometry (HRMS) is a critical analytical tool for determining the precise molecular mass of a compound, which in turn confirms its elemental composition. This technique is distinguished from standard mass spectrometry by its ability to measure mass-to-charge ratios (m/z) to a very high degree of accuracy (typically within 5 ppm).
For this compound, HRMS provides an exact mass that can be compared against the theoretically calculated mass for its molecular formula, C₁₀H₁₀N₄. This comparison serves as definitive proof of the compound's identity. The calculated monoisotopic mass for this compound is 186.0905 Da. nih.gov Experimental HRMS analysis using techniques like Electrospray Ionization (ESI) would be expected to yield a value that closely matches this calculated mass, thereby validating the elemental formula. rsc.org
Interactive Data Table: Molecular Mass Data for this compound
| Parameter | Value | Source |
| Molecular Formula | C₁₀H₁₀N₄ | PubChem nih.gov |
| Calculated Monoisotopic Mass | 186.090546336 Da | PubChem nih.gov |
| Expected Experimental Mass (e.g., [M+H]⁺) | ~187.0978 Da | N/A |
Chromatographic Purification and Isolation Methods
The synthesis of this compound often results in a crude product containing residual starting materials, reagents, or byproducts. Therefore, robust purification methods are essential to obtain the compound in high purity.
Flash column chromatography is the predominant technique for the purification of this compound from reaction mixtures. rsc.org This method involves the separation of compounds based on their differential partitioning between a solid stationary phase (typically silica gel) and a liquid mobile phase. acs.org
The process begins with the crude product being adsorbed onto a small amount of silica gel and loaded onto the top of a column packed with more silica gel. A carefully selected solvent system (eluent) is then passed through the column. Due to its moderate polarity, this compound is effectively separated using a non-polar solvent mixture with a polar modifier. A common eluent system is a gradient of ethyl acetate (B1210297) in a non-polar solvent like n-heptane or hexane. rsc.org For instance, a gradient of 5-15% ethyl acetate in n-heptane has been successfully used to isolate the pure compound, which is often obtained as a pale yellow oil. rsc.org The separation is monitored by thin-layer chromatography (TLC) to identify and collect the fractions containing the pure product. acs.org
While this compound is often isolated as an oil, recrystallization can be an effective purification strategy for solid derivatives or if the compound itself can be induced to crystallize. Recrystallization purifies compounds based on differences in solubility between the desired compound and impurities in a given solvent or solvent pair at different temperatures.
The general strategy involves dissolving the impure solid in a minimum amount of a hot solvent in which the compound is soluble at high temperatures but less soluble at low temperatures. Upon slow cooling, the pure compound crystallizes out of the solution, leaving the impurities dissolved in the mother liquor. For indole derivatives, solvents such as ethanol (B145695) or mixtures of methylene chloride and petroleum ether have been used for recrystallization. orgsyn.org
If single-solvent recrystallization is not effective, a two-solvent (solvent/anti-solvent) system can be employed. The crude product is dissolved in a small amount of a "good" solvent in which it is highly soluble. A "poor" solvent (anti-solvent), in which the compound is insoluble, is then slowly added until turbidity is observed, inducing crystallization. For azido (B1232118) compounds, careful selection of conditions is necessary to ensure the stability of the energetic azide (B81097) group.
Emerging Research Directions and Future Perspectives for 3 2 Azidoethyl 1h Indole
Development of Novel Catalytic Systems for Azide (B81097) Reactivity
Future research is intensely focused on developing novel catalytic systems to unlock new modes of reactivity for the azide group in molecules like 3-(2-azidoethyl)-1H-indole. While copper-catalyzed azide-alkyne cycloaddition ("click chemistry") is well-established, the development of alternative catalysts promises to expand the synthetic toolbox. Researchers are exploring transition metals such as iron, cobalt, and rhodium to catalyze direct C–H bond functionalization, enabling the azide group to participate in intramolecular C-H amination reactions. Such methods could allow for the direct conversion of the ethylazide side chain into complex nitrogen-containing heterocyclic structures fused to the indole (B1671886) core.
Another significant frontier is the application of visible-light photoredox catalysis. Photocatalytic systems, using catalysts like ruthenium or eosin (B541160) Y derivatives, can activate aryl azides at lower energy wavelengths, which is particularly suitable for biological applications. This approach can generate highly reactive nitrene intermediates from the azide under mild conditions, facilitating novel bond formations and cyclization reactions that are not accessible through thermal methods. Furthermore, the development of new biocatalytic platforms, using engineered enzymes such as cytochrome P411 variants, represents a powerful strategy for achieving highly selective and asymmetric transformations of organic azides, including intramolecular C–H amination to form valuable chiral indolines.
These advanced catalytic systems are expected to provide more efficient, selective, and environmentally benign methods for modifying this compound, moving beyond its role as a simple click chemistry component and enabling its use in more complex molecular architectures.
Exploration of Unconventional Reaction Pathways for Indole Azides
Beyond well-known cycloadditions, the exploration of unconventional reaction pathways for the azide group in this compound is a key area of emerging research. A primary focus is on harnessing radical-mediated reactions. By generating azide radicals through catalytic C-H activation, it is possible to achieve direct azidation of inert aliphatic C-H bonds under mild conditions, a transformation that traditional methods struggle with. This opens the possibility of using this compound not just as a building block but as a reagent for modifying other complex molecules.
Researchers are also investigating intramolecular reactions that leverage the unique electronic properties of the indole nucleus. Photocatalytic activation of the azide can lead to the formation of nitrene intermediates, which can then undergo intramolecular cyclization with the indole ring or its substituents to form novel polycyclic indole alkaloids. This strategy has been demonstrated in the intracellular synthesis of substituted indoles from ortho-azido styrylarenes. Additionally, enzymatic and electrochemical methods offer new avenues for activating indole azides. Engineered enzymes can facilitate enantioselective intramolecular C–H amination, while electrochemical oxidation can generate radical cation intermediates from the indole ring, leading to unique diazidation products. These unconventional pathways are crucial for expanding the synthetic utility of indole azides, enabling the construction of complex molecular frameworks that are otherwise difficult to access.
Integration with High-Throughput Screening and Combinatorial Chemistry for Compound Discovery
The integration of this compound into high-throughput screening (HTS) and combinatorial chemistry workflows represents a major direction for accelerating drug discovery. The azide functional group is an ideal chemical handle for combinatorial synthesis due to its stability and specific reactivity in Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry". This reaction's high efficiency, selectivity, and tolerance of a wide range of functional groups make it perfectly suited for the rapid, automated synthesis of large compound libraries.
In this paradigm, this compound serves as a versatile molecular scaffold. A large and diverse library of alkyne-containing fragments can be systematically "clicked" onto the azide handle of the indole core, generating thousands of distinct triazole-linked indole derivatives in a parallel fashion. This approach allows for the rapid exploration of the chemical space around the indole pharmacophore. The resulting libraries of novel compounds can then be directly subjected to HTS assays to identify "hits"—compounds that exhibit desired biological activity against a specific therapeutic target. This strategy streamlines the early phase of drug discovery, efficiently converting a single, versatile building block into a multitude of testable drug candidates and significantly reducing the time and resources required for lead identification.
Q & A
Q. What synthetic methodologies are most effective for preparing 3-(2-azidoethyl)-1H-indole derivatives?
The primary method involves copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) . Key steps include:
- Dissolving this compound in PEG-400/DMF (2:1 ratio) to stabilize Cu(I) .
- Adding terminal alkynes (e.g., ethynylanisole) and CuI catalyst (1.0–1.25 equivalents) .
- Stirring for 12 hours at room temperature, followed by extraction with ethyl acetate and purification via flash chromatography (70:30 EtOAc/hexane) . Yields range from 22% to 54%, influenced by steric/electronic effects of substituents .
Q. How should researchers characterize this compound derivatives?
Use a combination of:
- 1H/13C NMR : Identify azidoethyl protons (δ 3.39–4.67 ppm, triplets) and triazole ring protons (δ 7.57–7.64 ppm) .
- HRMS : Confirm molecular ion peaks (e.g., m/z 319.1559 [M+H]+) with <5 ppm accuracy .
- TLC : Monitor reaction progress (Rf ≈ 0.43 in 70:30 EtOAc/hexane) . Residual DMF must be removed via vacuum drying at 90°C .
Advanced Research Questions
Q. How do reaction conditions impact yields in CuAAC reactions with this compound?
Critical factors include:
- Solvent polarity : PEG-400 enhances copper coordination but may reduce alkyne solubility; DMF improves reaction homogeneity .
- Catalyst loading : Excess CuI (>1.2 equivalents) can lead to byproduct formation .
- Purification : Reprecipitation (acetone/H2O) improves purity for crystalline derivatives, while column chromatography is preferred for oils . Documented yield variations (22–54%) suggest optimization via controlled stoichiometry (azide:alkyne = 1:1.2) and inert atmospheres .
Q. What structural features influence antioxidant activity in triazole-indole hybrids?
Key structure-activity relationships:
- Electron-donating groups (e.g., methoxy at para position) enhance radical scavenging via resonance stabilization .
- Triazole ring orientation affects π-π stacking with lipid peroxides in iron thiocyanate assays .
- Azidoethyl chain length modulates membrane penetration capacity. Derivatives with shorter chains (e.g., 10e) show 2× higher activity than BHA at 100 μM .
Q. How can researchers resolve discrepancies in NMR data interpretation for triazole-indole conjugates?
Address challenges via:
- Dynamic NMR : Resolve overlapping signals (e.g., indole H-4/H-5 protons) by varying temperature .
- 2D experiments (COSY, HSQC) : Confirm connectivity in crowded regions (δ 7.19–7.64 ppm) .
- Comparative analysis : Benchmark chemical shifts against known derivatives (e.g., 10a vs. 5e) to identify substituent-induced shifts .
Methodological Considerations
Q. What purification strategies are optimal for azide-containing intermediates?
Q. What in vitro assays validate antioxidant potential of these derivatives?
The iron thiocyanate method is standard:
- Prepare linoleic acid emulsions with test compounds (50–200 μM).
- Measure peroxide formation at 500 nm after 24–48 hours.
- Compare inhibition rates against BHA (positive control). Derivatives like 10e show 70–80% inhibition at 100 μM .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
